3-Chloro-5-(pentafluorosulfur)cinnamic acid

概要

説明

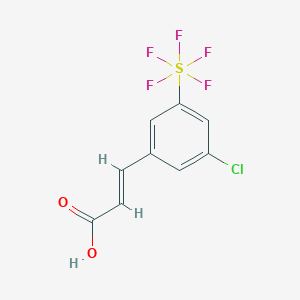

3-Chloro-5-(pentafluorosulfur)cinnamic acid is a chemical compound with the molecular formula C9H6ClF5O2S and a molecular weight of 308.66 g/mol . This compound is characterized by the presence of a chlorine atom and a pentafluorosulfur group attached to a cinnamic acid backbone.

準備方法

The synthesis of 3-Chloro-5-(pentafluorosulfur)cinnamic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-chlorocinnamic acid with pentafluorosulfur chloride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at a controlled temperature to ensure complete conversion of the starting materials .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

化学反応の分析

3-Chloro-5-(pentafluorosulfur)cinnamic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This compound can undergo substitution reactions where the chlorine atom or the pentafluorosulfur group is replaced by other functional groups.

科学的研究の応用

Organic Synthesis

Building Block for Complex Molecules

3-Chloro-5-(pentafluorosulfur)cinnamic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its reactive double bond and halogenated aromatic ring make it particularly valuable for cross-coupling reactions, often facilitated by catalysts such as palladium or nickel. These reactions enable the formation of carbon-carbon bonds with other organic compounds, which is essential in developing new materials and pharmaceuticals.

Medicinal Chemistry

Precursor for Pharmaceutical Development

In medicinal chemistry, this compound is explored as a precursor for synthesizing drugs with potential anticoagulant and antimicrobial properties. Researchers utilize various chemical transformations, including halogenation and sulfonation, to create derivatives that exhibit enhanced biological activity. The compound's unique structure allows for modifications that can lead to improved efficacy against specific biological targets.

Materials Science

Development of Advanced Materials

The unique properties of this compound make it suitable for developing advanced materials such as polymers and coatings. Its fluorinated nature contributes to enhanced thermal stability and chemical resistance in materials applications. This compound is being investigated for its potential use in high-performance coatings that require durability and resistance to harsh environments .

Environmental Science

Pollution Remediation

Research indicates that fluorinated compounds like this compound may play a role in pollution remediation efforts. The compound is being studied for its ability to degrade organic pollutants through advanced oxidation processes. Its application in catalytic systems aims to enhance the breakdown of contaminants in water, contributing to environmental cleanup strategies .

Chromatography and Spectroscopy

Analytical Applications

In analytical chemistry, this compound is used as a standard or reagent in chromatographic methods to separate and identify chemical substances. It is particularly valuable in high-performance liquid chromatography (HPLC) systems where it acts as a UV-absorbing agent, facilitating the detection and quantification of various analytes .

Enzyme Inhibition Studies

Biochemical Research

The compound is also studied for its potential role as an enzyme inhibitor affecting biochemical pathways in microorganisms and cancer cells. Assays measuring enzyme activity in the presence of this compound help elucidate its biochemical interactions and potential therapeutic applications .

Synthesis of Nanomaterials

Nanotechnology Applications

Research into the use of this compound in synthesizing nanomaterials is ongoing, focusing on its potential to create nanoparticles with specific functionalities that can be utilized in drug delivery systems and other advanced applications .

Summary Table of Applications

| Field | Application | Methods Used |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Cross-coupling reactions using palladium or nickel catalysts |

| Medicinal Chemistry | Precursor for pharmaceuticals | Chemical transformations like halogenation and sulfonation |

| Materials Science | Development of advanced materials | Formulation of polymers and coatings with enhanced properties |

| Environmental Science | Pollution remediation | Catalytic degradation of organic pollutants |

| Chromatography | Analytical applications | HPLC systems utilizing as a UV-absorbing agent |

| Enzyme Inhibition Studies | Investigation of enzyme inhibition effects | Assays measuring enzyme activity with potential inhibitors |

| Nanotechnology | Synthesis of functional nanoparticles | Research into nanoparticle creation for drug delivery systems |

作用機序

The mechanism of action of 3-Chloro-5-(pentafluorosulfur)cinnamic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorine atom and the pentafluorosulfur group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions may result in the modulation of enzymatic activities or the alteration of cellular processes .

類似化合物との比較

3-Chloro-5-(pentafluorosulfur)cinnamic acid can be compared with other similar compounds, such as:

3-Chlorocinnamic Acid: This compound lacks the pentafluorosulfur group, which may result in different chemical properties and reactivity.

5-(Pentafluorosulfur)cinnamic Acid: This compound lacks the chlorine atom, which may affect its overall chemical behavior and applications.

The presence of both the chlorine atom and the pentafluorosulfur group in this compound makes it unique and potentially more versatile in various scientific applications .

生物活性

3-Chloro-5-(pentafluorosulfur)cinnamic acid is a specialized organic compound notable for its potential biological activities, particularly in the fields of drug development and enzyme inhibition. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C₉H₆ClF₅O₂S. Its structure features a chlorine atom at the 3-position of the cinnamic acid framework, along with a pentafluorosulfur group, which enhances its chemical reactivity and potential biological applications. The unique combination of halogen and fluorinated sulfur groups may influence its interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cinnamic Acid | C₉H₈O₂ | Basic structure without halogens or fluorinated groups. |

| 3-Fluoro-5-(pentafluorosulfur)cinnamic acid | C₉H₆F₆O₂S | Contains fluorine but lacks chlorine. |

| 4-Chloro-cinnamic Acid | C₉H₇ClO₂ | Chlorine at the para position; lacks fluorinated sulfur. |

| 3-Bromo-cinnamic Acid | C₉H₇BrO₂ | Bromine substitution instead of chlorine. |

The presence of both chlorine and a pentafluorosulfur group in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological activity.

Research Findings and Case Studies

Recent studies have highlighted the potential applications of cinnamic acid derivatives in various fields:

- Antibacterial Activity : Research indicates that cinnamic acid derivatives exhibit varying degrees of antibacterial activity against resistant strains of bacteria such as Enterococcus spp. In vitro studies have shown that certain derivatives can significantly inhibit biofilm formation and reduce minimum inhibitory concentrations (MIC) when combined with traditional antibiotics .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition have demonstrated that compounds structurally related to this compound can affect biochemical pathways in microorganisms and cancer cells. These studies often utilize assays to evaluate the effectiveness of these compounds as potential therapeutic agents.

- Synthesis of Nanomaterials : The compound is also being explored for its role in synthesizing nanomaterials, which could lead to innovative applications in drug delivery systems or environmental remediation efforts.

特性

IUPAC Name |

(E)-3-[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF5O2S/c10-7-3-6(1-2-9(16)17)4-8(5-7)18(11,12,13,14)15/h1-5H,(H,16,17)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQRQYHWENNZEP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。